
Phloionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phloionic acid, also known as 9,10-dihydroxyoctadecanedioic acid, is a dicarboxylic acid with the molecular formula C18H34O6. It is a derivative of octadecanedioic acid, featuring hydroxyl groups at the 9th and 10th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phloionic acid can be synthesized through the hydroxylation of octadecanedioic acid. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, yielding this compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of oleic acid using microbial enzymes. This method is advantageous due to its eco-friendly nature and the ability to produce this compound in large quantities. The process involves the use of specific strains of bacteria or fungi that can hydroxylate oleic acid at the desired positions .
Analyse Chemischer Reaktionen
Types of Reactions
Phloionic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex dicarboxylic acids.
Reduction: Reduction of this compound can yield corresponding alcohols.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed
Oxidation: Higher dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
Phloionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of biodegradable polymers and as a precursor for specialty chemicals
Wirkmechanismus
The mechanism of action of phloionic acid involves its interaction with specific molecular targets. The hydroxyl groups at the 9th and 10th positions allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Phloionic acid is similar to other hydroxylated dicarboxylic acids, such as:
9,10-Dihydroxystearic acid: Shares a similar structure but lacks the terminal carboxyl groups.
Octadecanedioic acid: The parent compound without hydroxyl groups.
Azelaic acid: A shorter dicarboxylic acid with similar applications in industry and medicine.
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
23843-52-9 |
|---|---|
Molekularformel |
C18H34O6 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(9R,10R)-9,10-dihydroxyoctadecanedioic acid |
InChI |
InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24)/t15-,16-/m1/s1 |
InChI-Schlüssel |
NQBSWIGTUPEPIH-HZPDHXFCSA-N |
Isomerische SMILES |
C(CCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O)CCCC(=O)O |
Kanonische SMILES |
C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
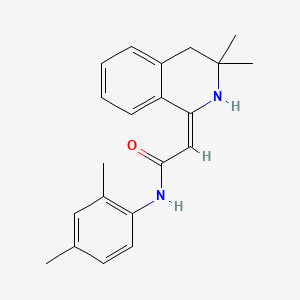
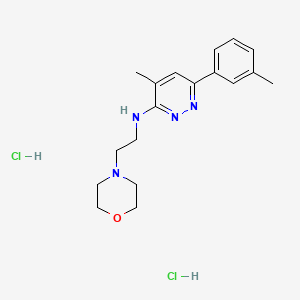
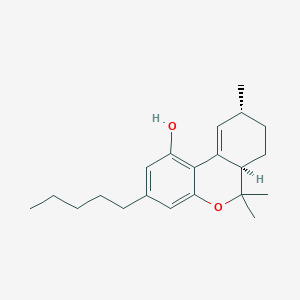

![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
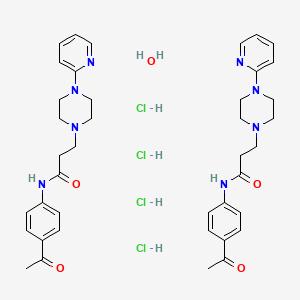
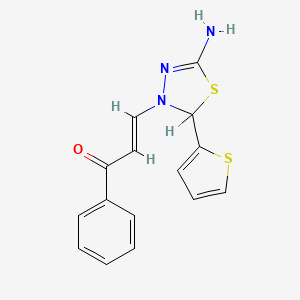
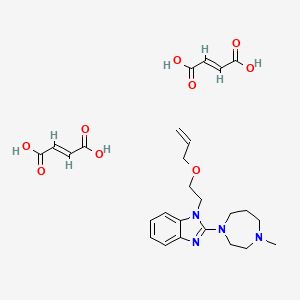
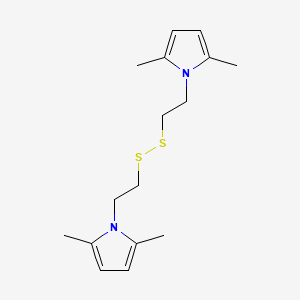
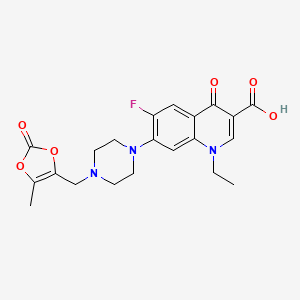
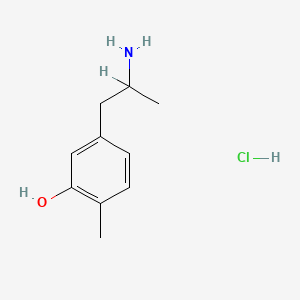
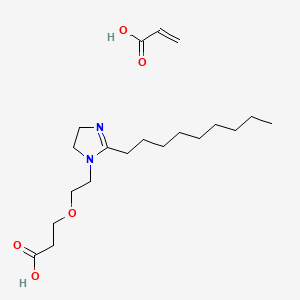
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
